An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-ethyl-1H-benzo[d]imidazole
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-ethyl-1H-benzo[d]imidazole
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-chloro-2-ethyl-1H-benzo[d]imidazole. While this specific substituted benzimidazole is not widely documented in commercial catalogs, this guide synthesizes available spectroscopic data with theoretical predictions to offer a robust profile for research and development purposes. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, and understanding the nuanced properties of its derivatives is critical for the rational design of novel therapeutic agents. This document delves into the structural and electronic characteristics, spectroscopic profile, and predicted physicochemical parameters of 4-chloro-2-ethyl-1H-benzo[d]imidazole, providing both foundational data and the scientific rationale behind its expected behavior.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs with a wide array of biological activities.[1] Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological effects, including antimicrobial, antiviral, antihypertensive, and anticancer properties. The physicochemical properties of benzimidazole derivatives, such as their acidity, solubility, and lipophilicity, are pivotal in determining their pharmacokinetic and pharmacodynamic profiles.
Molecular and Structural Properties
The fundamental characteristics of a molecule are dictated by its structure and composition. Here, we outline the core structural and molecular properties of 4-chloro-2-ethyl-1H-benzo[d]imidazole.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | Calculated |
| Molecular Weight | 180.64 g/mol | Calculated |
| Exact Mass | 180.0454 m/z | [2] |
| CAS Number | Not available | - |
Expert Insight: The absence of a readily available CAS number suggests that 4-chloro-2-ethyl-1H-benzo[d]imidazole is not a commonly synthesized or commercially available compound. Researchers working with this molecule will likely need to undertake its synthesis and characterization in-house.
Structural Elucidation through Spectroscopic Analysis
Spectroscopic data is paramount for the unambiguous identification and structural confirmation of a chemical compound. The following data has been collated from a reliable, albeit anonymous, source providing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy data.[2]
2.1.1. High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition.
-
HRMS (ESI): Calculated for C₉H₉ClN₂ [M+H]⁺: 181.0527, Found: 180.0454 (as neutral species).[2]
Expert Insight: The observed exact mass of 180.0454 is in excellent agreement with the theoretical exact mass of C₉H₉ClN₂, confirming the elemental composition of the synthesized compound.[2]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecule's carbon-hydrogen framework.
¹H NMR (400 MHz, CDCl₃): [2]
-
δ 12.47 (brs, 1H, NH): This broad singlet is characteristic of the acidic N-H proton of the imidazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
δ 7.62 (s, 1H, ArH): This singlet corresponds to the proton at the 7-position of the benzimidazole ring. The lack of coupling indicates no adjacent protons.
-
δ 7.51 (d, J = 8.2 Hz, 1H, ArH): This doublet is assigned to the proton at the 5-position, coupled to the proton at the 6-position.
-
δ 7.18 (d, J = 8.2 Hz, 1H, ArH): This doublet corresponds to the proton at the 6-position, coupled to the proton at the 5-position.
-
δ 2.91 (q, J = 7.6 Hz, 2H, CH₂): This quartet represents the two protons of the ethyl group's methylene (CH₂) adjacent to the methyl group.
-
δ 1.37 (t, J = 7.6 Hz, 3H, CH₃): This triplet is assigned to the three protons of the ethyl group's methyl (CH₃) group, coupled to the adjacent methylene group.
¹³C NMR (100 MHz, CDCl₃): [2]
-
δ 158.3, 126.1, 121.8, 119.6, 117.7, 112.4, 111.2: These signals correspond to the seven aromatic carbons of the benzimidazole ring system.
-
δ 22.3: This signal is attributed to the methylene (CH₂) carbon of the ethyl group.
-
δ 12.7: This signal corresponds to the methyl (CH₃) carbon of the ethyl group.
Expert Insight: The ¹H and ¹³C NMR data are fully consistent with the proposed structure of 4-chloro-2-ethyl-1H-benzo[d]imidazole. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 1,2,3-trisubstituted benzene ring, and the signals for the ethyl group are unambiguous.
Physicochemical Properties: Experimental and Predicted
A compound's utility in drug development and other applications is heavily influenced by its physicochemical properties. This section presents a combination of available and predicted data for 4-chloro-2-ethyl-1H-benzo[d]imidazole.
| Property | Value (Predicted) | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | ~419.0 °C | Prediction based on similar structures[3] |
| pKa | ~5.0 - 5.5 | Computational prediction[4][5] |
| Solubility | Low in water; Soluble in polar organic solvents | General properties of benzimidazoles[4][6] |
Expert Insight: The predicted boiling point is high, as expected for a heterocyclic aromatic compound of this molecular weight. The pKa is predicted to be in the weakly acidic to neutral range, a characteristic feature of the benzimidazole nucleus.[4] The low predicted water solubility is typical for benzimidazoles, which often require formulation strategies to enhance their bioavailability.[4][6]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, this section outlines the general protocols for the synthesis and characterization of 4-chloro-2-ethyl-1H-benzo[d]imidazole, as well as methods for determining its key physicochemical properties.
Synthesis of 2-Substituted Benzimidazoles: A General Workflow
The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 4-chloro-2-ethyl-1H-benzo[d]imidazole, the likely synthetic route would involve the reaction of 3-chloro-1,2-phenylenediamine with propanoic acid or a reactive derivative thereof.
Caption: General synthetic workflow for 4-chloro-2-ethyl-1H-benzo[d]imidazole.
Step-by-Step Protocol (General):
-
Reactant Preparation: In a round-bottom flask, dissolve 3-chloro-1,2-phenylenediamine in a suitable solvent, such as ethanol or a mixture of polyphosphoric acid (PPA) and phosphoric acid.[7]
-
Addition of Reagent: Add propanoic acid to the reaction mixture. The use of a dehydrating agent or an activated form of the carboxylic acid (e.g., acid chloride or ester) can facilitate the reaction.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Determination of pKa
The pKa of a benzimidazole derivative can be determined experimentally using methods such as capillary electrophoresis or UV-Vis spectroscopy.[8][9]
Capillary Electrophoresis (CE) Method: [8]
-
Sample Preparation: Prepare a stock solution of 4-chloro-2-ethyl-1H-benzo[d]imidazole in a suitable organic solvent (e.g., methanol).
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with varying pH values.
-
CE Analysis: Inject the sample into the capillary and apply a voltage. The electrophoretic mobility of the compound will change as a function of the buffer pH.
-
Data Analysis: Plot the electrophoretic mobility against the pH of the buffer. The pKa value corresponds to the pH at which the mobility is halfway between the mobility of the fully protonated and neutral species.
Determination of Solubility
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[10][11]
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Step-by-Step Protocol:
-
Equilibration: Add an excess amount of 4-chloro-2-ethyl-1H-benzo[d]imidazole to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.
-
Agitation: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Conclusion and Future Directions
This technical guide provides a foundational understanding of the physicochemical properties of 4-chloro-2-ethyl-1H-benzo[d]imidazole, a compound of interest within the broader class of biologically active benzimidazoles. While a complete experimental profile is not yet available in the literature, the synthesized spectroscopic data and predictive models presented herein offer a valuable starting point for researchers. The provided protocols for synthesis and characterization are intended to be self-validating, encouraging a rigorous and reproducible approach to the study of this and similar novel chemical entities.
Future research should focus on the experimental determination of the melting point, pKa, and solubility in various pharmaceutically relevant solvents to complete the physicochemical profile of this compound. Furthermore, investigation into its biological activities, informed by the properties outlined in this guide, could unveil its potential as a lead compound in drug discovery programs.
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